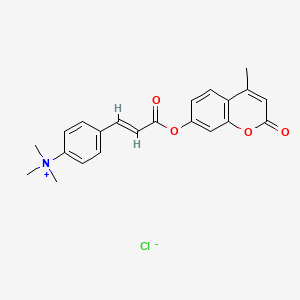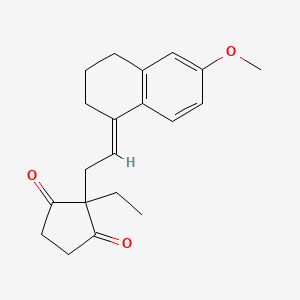
10-Hpode
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(8E,12Z)-10-hydroperoxy-8,12-octadecadienoic acid is a C18 long-chain hydroperoxy fatty acid having E and Z double bonds at C-8 and C-12, respectively, and a hydroperoxy group at C-10. It is a hydroperoxy fatty acid, a polyunsaturated fatty acid and a long-chain fatty acid.
Wissenschaftliche Forschungsanwendungen
1. Applications in Industrial Manufacturing
High-power diode lasers (HPDLs) have demonstrated direct applications in industrial environments, including hardening and welding of metals, as well as joining polymers. These lasers provide relatively low intensities in the range of 10/sup 3/ W cm/sup -2/ for various applications, suggesting their potential utility in metalworking with elevated intensities (Schulz & Poprawe, 2000).
2. Analysis of Lipid Hydroperoxides
Tandem mass spectrometry (MS/MS) analysis in the presence of sodium ions has been useful in identifying the position of the hydroperoxy group in lipid hydroperoxides (LOOHs) such as hydroperoxyoctadecadienoic acid (HPODE). This method provides insights into lipid peroxidation processes, potentially relevant in food deterioration and pathophysiological processes (Ito et al., 2015).
3. Enzymatic Oxygenation of Linoleic Acid
Research on linoleate (10R)-dioxygenase from Aspergillus fumigatus highlights its role in oxidizing linoleic acid to various hydroperoxy products, including 10R-HPODE. This study enhances understanding of enzymatic oxidation processes and their potential applications in biochemical pathways (Garscha & Oliw, 2009).
4. Applications in Food Science
A novel chiral stationary phase LC-MS/MS method has been developed to evaluate oxidation mechanisms in edible oils by analyzing HPODE isomers. This method is valuable for understanding lipid oxidation in food, which has implications for food quality and shelf life (Ito et al., 2017).
5. Understanding Lipid Peroxidation in Biological Systems
A study on Aspergillus nidulans revealed that PpoC catalyzes mainly the dioxygenation of linoleic acid, yielding 10-HPODE. This research contributes to understanding the role of lipid peroxidation products in biological systems, particularly in fungi (Brodhun et al., 2010).
6. Role in Cellular Responses
Research has shown that oxidized lipids like 13-HPODE can regulate gene expression in human cells. For instance, 13-HPODE upregulates heme oxygenase-1 in human endothelial cells, demonstrating its role in cellular responses to oxidative stress (Hill-Kapturczak et al., 2003).
Eigenschaften
CAS-Nummer |
90540-32-2 |
|---|---|
Molekularformel |
C18H32O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
(8E,12Z)-10-hydroperoxyoctadeca-8,12-dienoic acid |
InChI |
InChI=1S/C18H32O4/c1-2-3-4-5-8-11-14-17(22-21)15-12-9-6-7-10-13-16-18(19)20/h8,11-12,15,17,21H,2-7,9-10,13-14,16H2,1H3,(H,19,20)/b11-8-,15-12+ |
InChI-Schlüssel |
YONQBPOWOZLKHS-UEAALKJISA-N |
Isomerische SMILES |
CCCCC/C=C\CC(/C=C/CCCCCCC(=O)O)OO |
SMILES |
CCCCCC=CCC(C=CCCCCCCC(=O)O)OO |
Kanonische SMILES |
CCCCCC=CCC(C=CCCCCCCC(=O)O)OO |
Synonyme |
10-HPODE 10-hydroperoxy-8,12-octadecadienoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



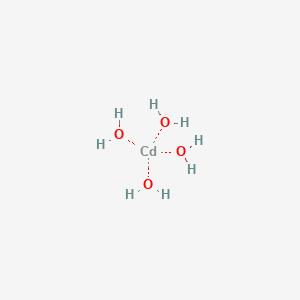


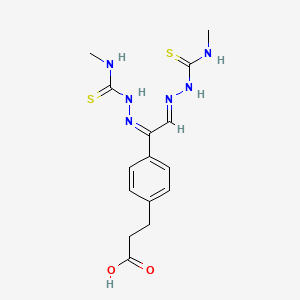
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)
![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)


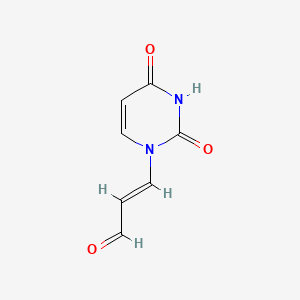
![(4R,6R,8R,9E,11E)-17,19-dihydroxy-4-methyl-3,7-dioxatricyclo[13.4.0.06,8]nonadeca-1(15),9,11,16,18-pentaene-2,13-dione](/img/structure/B1242642.png)

![(2R,3R,4R)-4-hydroxy-3-[(E)-4-hydroxy-4-methyloct-1-enyl]-2-(8-hydroxy-7-oxooctyl)cyclopentan-1-one](/img/structure/B1242645.png)
